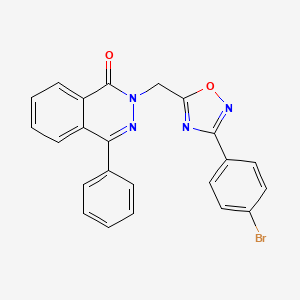

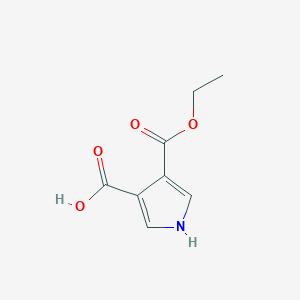

![molecular formula C22H24N6O3 B3010231 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034245-39-9](/img/structure/B3010231.png)

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

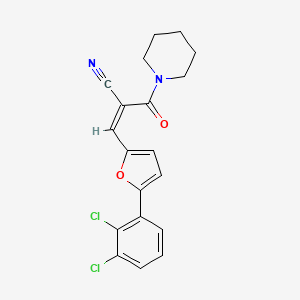

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.

The exact mass of the compound 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

CHEMBL4461387 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell metabolism. For instance, it has been identified to inhibit the enzyme LDHA, which plays a role in the glycolytic pathway, crucial for cancer cell proliferation and survival . By targeting LDHA, CHEMBL4461387 may help in developing treatments that starve cancer cells of energy, making it a valuable compound for further oncological studies.

Wirkmechanismus

Target of Action

The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .

Mode of Action

CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .

Result of Action

The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLPDMSCNLRGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)